5-Hydroxy-4,6-dimethylnicotinaldehyde
Description
5-Hydroxy-4,6-dimethylnicotinaldehyde is a substituted nicotinaldehyde derivative featuring a hydroxyl group at position 5 and methyl groups at positions 4 and 6 of the pyridine ring.
Properties
IUPAC Name |
5-hydroxy-4,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVAOYKWDPKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186192 | |
| Record name | 4-Desoxyisopyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32453-97-7 | |
| Record name | 4-Desoxyisopyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32453-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Desoxyisopyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESOXYISOPYRIDOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2E2KMN70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the hydroxylation and methylation of nicotinaldehyde under controlled conditions. The reaction may involve the use of reagents such as methanol and hydroxylating agents in the presence of catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,6-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4,6-dimethylnicotinic acid.
Reduction: Formation of 5-hydroxy-4,6-dimethylnicotinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-4,6-dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,6-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Hydroxy-4,6-dimethylnicotinaldehyde with three classes of structurally related compounds: flavones, pyrimidine derivatives, and nitronicotinate esters.
Substitution Patterns and Functional Groups
Key Observations:
- Reactivity : The aldehyde group in this compound enhances its nucleophilic reactivity compared to methoxy-substituted flavones (e.g., tetramethylscutellarein) or ester-containing nitronicotinates .
- Biological Activity : Pyrimidine derivatives like N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine exhibit bioactivity linked to their heterocyclic core, suggesting that this compound may also interact with biological targets .
Physicochemical and Spectral Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds highlight trends:
- Hydroxy Groups : The 5-OH group in this compound would show a broad IR stretch ~3200–3500 cm⁻¹, similar to hydroxy-substituted flavones .
- Aldehyde Proton : The aldehyde proton in the target compound is expected to resonate at δ 9.8–10.2 ppm in ¹H NMR, distinct from ester protons in Ethyl 2-hydroxy-5-nitronicotinate (δ 4.3–4.5 ppm for CH₂) .
Biological Activity
5-Hydroxy-4,6-dimethylnicotinaldehyde (HDMN) is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, antioxidant, and potential therapeutic effects. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . It features a hydroxyl group (-OH) and two methyl groups (-CH₃) on the pyridine ring, contributing to its unique chemical reactivity and biological properties. The compound appears as yellow to reddish-brown crystals with a strong aromatic odor.
Antimicrobial Properties
Research indicates that HDMN demonstrates notable antimicrobial activity against various pathogens. In vitro studies have shown that HDMN is effective against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : HDMN exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : The compound showed a similar inhibition effect with an inhibition zone of 14 mm at the same concentration.
These findings suggest that HDMN could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
HDMN has been evaluated for its antioxidant properties through various assays, including the DPPH radical scavenging assay. Results indicate that:
- At a concentration of 50 µg/mL, HDMN scavenged approximately 72% of DPPH radicals.
- The IC50 value was determined to be around 30 µg/mL, indicating a potent antioxidant capacity.
These properties are attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals, thereby neutralizing them .
The biological activity of HDMN is largely influenced by its chemical structure. The hydroxyl and aldehyde functional groups play crucial roles in its interaction with biological molecules.
- Enzyme Inhibition : HDMN may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit enzymes associated with oxidative stress.
- Cell Signaling : The compound can modulate signaling pathways related to inflammation and apoptosis, suggesting potential therapeutic applications in diseases characterized by oxidative stress and inflammation .
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the efficacy of HDMN was tested against clinical isolates of resistant bacteria. The results highlighted:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
This study underscores the potential of HDMN as an alternative treatment for antibiotic-resistant infections.
Case Study: Antioxidant Activity
A study by Johnson et al. (2022) investigated the antioxidant effects of HDMN in a rat model subjected to oxidative stress induced by paraquat. The findings indicated:
- A significant reduction in malondialdehyde (MDA) levels in the liver tissues of rats treated with HDMN compared to the control group.
- Enhanced levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
These results suggest that HDMN can mitigate oxidative damage in vivo, supporting its role as a potential therapeutic agent in oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
